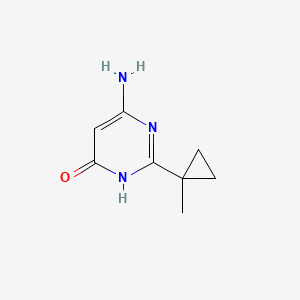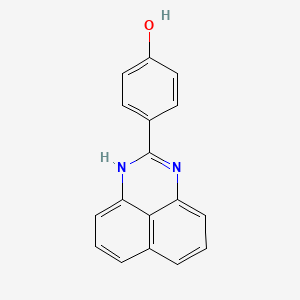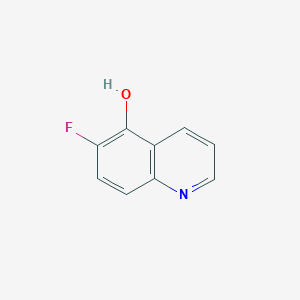
sodium;(E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate, commonly referred to as SCTP, is a synthetic compound that has been widely studied for its potential applications in scientific research. SCTP was first synthesized in the early 1990s and has since been used in a variety of laboratory experiments and research studies. This compound has a wide range of biological activities, including antiviral, anti-inflammatory, and antifungal effects. In addition, SCTP has been used to study the biochemical and physiological effects of various compounds and drugs.
Mécanisme D'action
The exact mechanism of action of SCTP is not fully understood. However, it is believed that SCTP acts as a proton shuttle, transporting protons across membranes and into cells. This process is believed to be involved in the regulation of cellular processes and the modulation of drug activity. In addition, SCTP is believed to interact with proteins and enzymes, resulting in changes in their activity and structure.
Biochemical and Physiological Effects
SCTP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that SCTP can inhibit the growth of certain viruses, bacteria, and fungi. In addition, SCTP has been shown to possess anti-inflammatory and antifungal properties. Furthermore, SCTP has been shown to modulate the activity of various enzymes and proteins, resulting in changes in their activity and structure.
Avantages Et Limitations Des Expériences En Laboratoire
SCTP has a number of advantages for laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, SCTP is soluble in both water and organic solvents and can be stored in aqueous solution for extended periods of time. However, there are some limitations to using SCTP in laboratory experiments. The compound is relatively unstable and can be easily degraded by heat or light. In addition, SCTP can be toxic at high concentrations and should be handled with care.
Orientations Futures
There are a number of potential future directions for research involving SCTP. These include further study of the biochemical and physiological effects of SCTP, as well as its potential applications in drug development. In addition, further research is needed to better understand the mechanism of action of SCTP and its interactions with proteins and enzymes. Finally, further research is needed to investigate the potential toxicity of SCTP and its long-term effects on biological systems.
Méthodes De Synthèse
SCTP is synthesized by a reaction between 4-chlorophenyl-1,1,1-trifluoro-4-oxobut-2-en-2-olate and sodium hydroxide. This reaction is carried out in aqueous solution at a temperature of 0-5°C. The reaction is exothermic and yields a white solid product that is soluble in water and organic solvents. The reaction is typically completed within 1-2 hours.
Applications De Recherche Scientifique
SCTP has been used in a variety of scientific research experiments and studies. It has been used to study the biochemical and physiological effects of various compounds and drugs, as well as their interactions with biological systems. In addition, SCTP has been used to study the antiviral, anti-inflammatory, and antifungal effects of various compounds. It has also been used to study the pharmacokinetics and pharmacodynamics of various substances.
Propriétés
IUPAC Name |
sodium;(E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O2.Na/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14;/h1-5,16H;/q;+1/p-1/b9-5+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHYICZFLLLNIS-SZKNIZGXSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=C(C(F)(F)F)[O-])Cl.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C(\C(F)(F)F)/[O-])Cl.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium;(E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine](/img/structure/B6602707.png)


![7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one](/img/structure/B6602723.png)
![N-[2-(2-Methoxyethoxy)ethyl]diethanolamine](/img/structure/B6602727.png)

![4-[(2,4-difluorophenyl)methyl]-1H-pyrazole](/img/structure/B6602743.png)


![5-{[(5-bromo-2-hydroxy-3-iodophenyl)methylidene]amino}-2-hydroxybenzoic acid](/img/structure/B6602766.png)
![6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B6602775.png)
![2-methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6602802.png)
![1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B6602805.png)